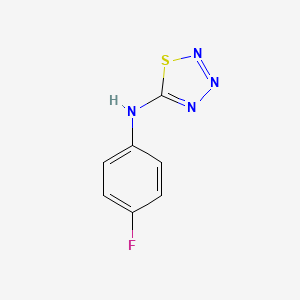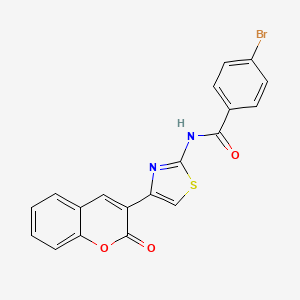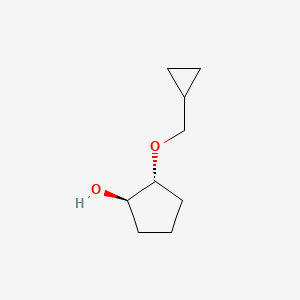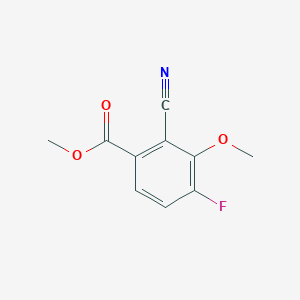![molecular formula C22H26ClN5O2 B2525403 3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-25-6](/img/structure/B2525403.png)
3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines, including substances such as caffeine, xanthine, theobromine, are part of many biological compounds .
Molecular Structure Analysis
The compound likely contains a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . The specific substituents at various positions in the molecule would give it its unique properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. For example, compounds with similar structures have been used in Suzuki reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, purines are generally soluble in water and other polar solvents .Scientific Research Applications
Anticancer Properties
The compound’s structural features make it an interesting candidate for cancer research. Its purine-based backbone and substituted benzyl group suggest potential interactions with cellular pathways involved in cell proliferation, apoptosis, and DNA repair. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit tumor growth or sensitize cells to chemotherapy. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .
Anti-inflammatory Activity
Given the cyclohexyl and chlorobenzyl moieties, this compound may exhibit anti-inflammatory properties. Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers have investigated its impact on inflammatory pathways, such as NF-κB and COX-2. Preclinical studies suggest that it could modulate cytokine production and reduce inflammation, making it a potential lead compound for drug development .
Neuroprotective Effects
The compound’s unique structure may also contribute to neuroprotective properties. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress, neuroinflammation, and impaired neuronal function. Studies have explored its ability to protect neurons, enhance synaptic plasticity, and mitigate oxidative damage. These findings hint at its potential as a neuroprotective agent, although further investigations are necessary .
Antiviral Activity
Viruses remain a global health concern, necessitating the search for novel antiviral agents. The compound’s purine scaffold resembles nucleosides, which are essential for viral replication. Researchers have evaluated its antiviral activity against RNA and DNA viruses, including herpesviruses and influenza. Preliminary results indicate inhibitory effects, but optimization and safety assessments are ongoing .
Cardiovascular Applications
The compound’s cyclohexyl ring and purine core may impact cardiovascular health. It could modulate adenosine receptors, affecting heart rate, vasodilation, and platelet aggregation. Researchers have investigated its potential as an antiarrhythmic agent or vasodilator. Additionally, its antioxidant properties might protect against oxidative stress-related cardiovascular diseases .
Metabolic Disorders
The compound’s chlorobenzyl group suggests interactions with metabolic pathways. Researchers have explored its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. It may hold promise in managing diabetes or obesity-related complications. However, clinical trials are needed to validate its efficacy and safety .
ChemicalBook - Structure Search Common Chemistry - CAS Registry Number: 622-95-7 Synthesis and therapeutic potential of imidazole containing compounds
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some purine derivatives have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-5-8-16(23)13-15)27-12-6-11-26(21(27)24-19)17-9-3-2-4-10-17/h5,7-8,13,17H,2-4,6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOOOQWRNZRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)



![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)
![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)
![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)
![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)


![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2525343.png)